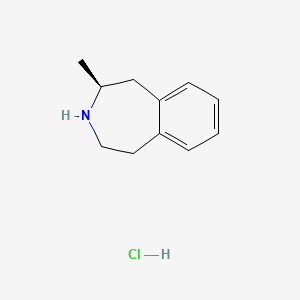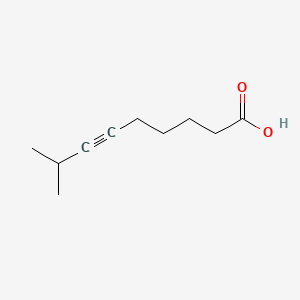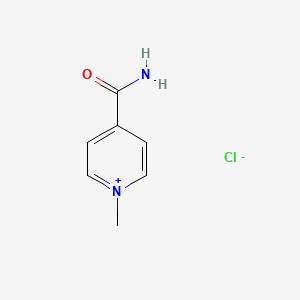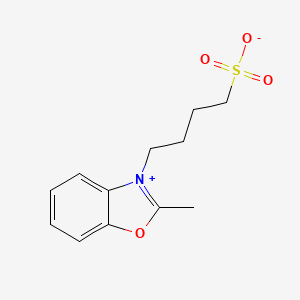
Thiacloprid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiacloprid-d4 is the deuterium labeled Thiacloprid . It is a chloronicotinyl insecticide, chiefly targeted to control aphid pest species in orchards and vegetables . It is intended for use as an internal standard for the quantification of thiacloprid by GC- or LC-MS .
Molecular Structure Analysis
The chemical formula of this compound is C10H5D4ClN4S . The exact mass is 256.05 and the molecular weight is 256.740 . The elemental analysis shows that it contains C (46.78%), H (5.10%), Cl (13.81%), N (21.82%), and S (12.49%) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.75 g/mol . More specific physical and chemical properties are not provided in the search results.
作用機序
Target of Action
Thiacloprid-d4, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
This compound interacts with its targets by stimulating the nicotinic acetylcholine receptors, which leads to the disruption of the insect’s nervous system . This interaction results in overstimulation of the nervous system, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the nervous system of insects. By stimulating the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of these receptors, affecting the transmission of nerve impulses . Microbial systems release the cyano group of Thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy Thiacloprid. 4-hydroxy Thiacloprid is rapidly converted into 4-keto-imeni Thiacloprid by the decyanotation process .
Result of Action
The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and eventual death . This makes this compound an effective insecticide for controlling a variety of sucking and chewing insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the European Food Safety Authority identified concerns related to groundwater contamination and toxicity for reproduction as Thiacloprid is likely to damage fertility and the unborn child . Therefore, the use and application of this compound should be carefully managed to minimize environmental impact and potential harm to non-target organisms .
実験室実験の利点と制限
The advantages of using thiacloprid-d4 in laboratory experiments include its high efficacy against a wide range of insect pests, its low toxicity to mammals, its low cost, and its ease of use. The main limitation of using this compound in laboratory experiments is its potential to cause resistance in insect populations.
将来の方向性
The potential future applications of thiacloprid-d4 include its use as an insecticide in agricultural and horticultural applications, its use in the control of a wide range of insect pests, its use in the control of food-borne illnesses, and its use in the control of crop loss. It may also be used in the development of new insecticides, as well as in the development of new treatments for insect-borne diseases. Additionally, research into the biochemical and physiological effects of this compound may lead to a better understanding of its mechanism of action, as well as its potential for resistance in insect populations.
合成法
Thiacloprid-d4 is synthesized from the reaction of 4-chloro-2-methyl-3-nitrobenzaldehyde with thiazolidine-4-carboxylic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 100 °C. The reaction yields a mixture of this compound and its isomer, thiacloprid-d5. The two compounds can then be separated by chromatography.
科学的研究の応用
Thiacloprid-d4 has been extensively studied in the scientific literature. It has been studied for its effects on insect populations, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future applications. Studies have found that this compound is highly effective against a wide range of insect pests, including aphids, thrips, whiteflies, mites, and other sucking insects. It has also been found to be effective against some species of ants, cockroaches, and beetles.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiacloprid-d4 involves the incorporation of four deuterium atoms into the parent compound Thiacloprid. This can be achieved through a series of selective deuteration reactions.", "Starting Materials": [ "Thiacloprid", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Deuterated chloroform" ], "Reaction": [ "Step 1: Deuteration of Thiacloprid using deuterium oxide and sodium borohydride in deuterated acetic acid to produce Thiacloprid-d2", "Step 2: Deuteration of Thiacloprid-d2 using deuterium oxide and sodium borohydride in deuterated acetic acid to produce Thiacloprid-d4", "Step 3: Purification of Thiacloprid-d4 using chromatography techniques such as HPLC or GC", "Step 4: Characterization of Thiacloprid-d4 using analytical techniques such as NMR spectroscopy or mass spectrometry" ] } | |
CAS番号 |
1793071-39-2 |
分子式 |
C10H9ClN4S |
分子量 |
256.744 |
IUPAC名 |
[3-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterio-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2/i3D2,4D2 |
InChIキー |
HOKKPVIRMVDYPB-KHORGVISSA-N |
SMILES |
C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl |
同義語 |
Thiacloprid-d4; [N(Z)]-N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide-d4; [N(Z)]-[3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide; Bariard-d4; Biscaya; Calypso-d4; Calypso (pesticide)-d4; Calypso 70WG-d4; Calypso |
製品の起源 |
United States |
Q & A
Q1: What is Thiacloprid-d4 and why was it used in this study?
A1: this compound is a deuterated form of the neonicotinoid insecticide Thiacloprid. It is commonly employed as an internal standard in analytical chemistry, particularly in mass spectrometry.
Q2: How does the use of this compound contribute to the reliability of the study's findings?
A2: The use of this compound as an internal standard contributes significantly to the reliability of the study's findings [] in several ways:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)




![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
